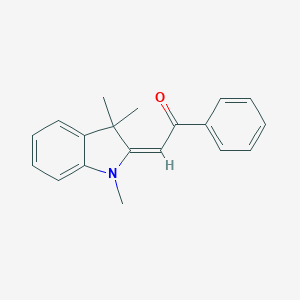

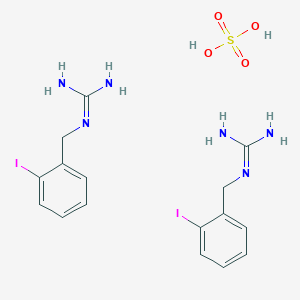

![molecular formula C17H18ClNOS B232089 3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)

3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol, also known as clozapine-N-oxide (CNO), is a synthetic compound that is commonly used in neuroscience research. CNO is a selective agonist for the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) system, which allows for the precise control of neural activity in vivo. The use of CNO in research has expanded rapidly in recent years due to its ability to provide a non-invasive and reversible method of manipulating neural circuits.

Mecanismo De Acción

CNO acts as an agonist for the DREADD system, which consists of modified G protein-coupled receptors (GPCRs) that are designed to respond exclusively to the synthetic ligand. When CNO binds to the DREADD receptor, it activates downstream signaling pathways that can either stimulate or inhibit neural activity, depending on the type of DREADD used.

Biochemical and Physiological Effects:

CNO has been shown to have minimal off-target effects on other GPCRs and ion channels, making it a highly selective tool for studying specific neural populations. However, it is important to note that CNO can be metabolized into clozapine, a potent antipsychotic drug, which can lead to unwanted side effects if not properly controlled.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of CNO in research provides several advantages over other methods of neural manipulation. CNO is non-invasive and can be administered systemically, allowing for the precise control of neural activity in vivo. Additionally, the use of CNO allows for the selective activation or inhibition of specific neural populations, which can be used to investigate the role of these circuits in behavior and disease.

However, there are also limitations to the use of CNO in research. As previously mentioned, CNO can be metabolized into clozapine, which can lead to unwanted side effects if not properly controlled. Additionally, the use of CNO requires the expression of DREADDs in the target neurons, which can be time-consuming and technically challenging.

Direcciones Futuras

The use of CNO in research is rapidly expanding, and there are many potential future directions for this technology. One potential area of research is the development of new DREADDs that can be activated by different ligands, allowing for even greater control over neural activity. Additionally, the use of CNO could be expanded to investigate the role of specific neural circuits in a wide range of diseases and disorders, including Alzheimer's disease, schizophrenia, and epilepsy. Finally, the use of CNO could be combined with other techniques, such as optogenetics and chemogenetics, to provide even greater control over neural activity in vivo.

In conclusion, CNO is a powerful tool for investigating neural circuits and behavior in vivo. Its selective activation of the DREADD system allows for precise control over neural activity, and its non-invasive administration makes it an attractive option for researchers. While there are limitations to the use of CNO in research, its potential for future directions is vast, and it is likely to continue to be a valuable tool for neuroscience research for years to come.

Métodos De Síntesis

CNO can be synthesized through a multi-step process involving the reaction of 2-chlorodibenzo[b,f]thiepin with 3-aminopropanol. The resulting product is then purified through crystallization and recrystallization to yield pure CNO. The synthesis of CNO is well-established and has been described in numerous publications.

Aplicaciones Científicas De Investigación

CNO is primarily used as a tool to study neural circuits and behavior. The DREADD system allows for the precise activation or inhibition of specific neural populations, which can be used to investigate the role of these circuits in behavior and disease. CNO has been used in a wide range of studies, including those investigating addiction, anxiety, depression, and Parkinson's disease.

Propiedades

Fórmula molecular |

C17H18ClNOS |

|---|---|

Peso molecular |

319.8 g/mol |

Nombre IUPAC |

3-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)amino]propan-1-ol |

InChI |

InChI=1S/C17H18ClNOS/c18-13-6-7-16-12(10-13)11-15(19-8-3-9-20)14-4-1-2-5-17(14)21-16/h1-2,4-7,10,15,19-20H,3,8-9,11H2 |

Clave InChI |

TYLLJBDLSGZJAU-UHFFFAOYSA-N |

SMILES |

C1C(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)NCCCO |

SMILES canónico |

C1C(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)NCCCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

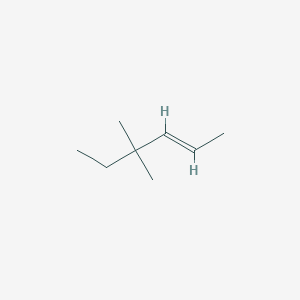

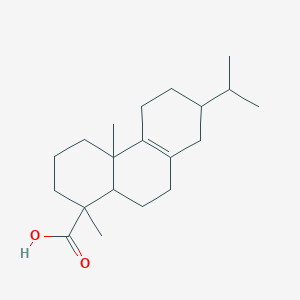

![17-acetyl-17-hydroxy-10,13-dimethyl-16-methylene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B232027.png)

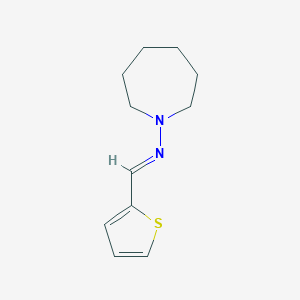

![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)

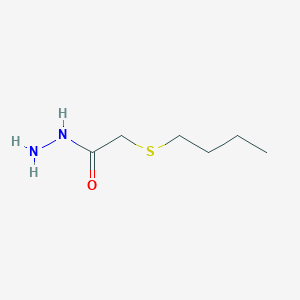

![N-(2-{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-1-methylethyl)-N-methylamine](/img/structure/B232038.png)